molecular formula C25H17ClN4O4S B2421169 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one CAS No. 2034206-45-4

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one

Cat. No.: B2421169
CAS No.: 2034206-45-4
M. Wt: 504.95
InChI Key: PKNJNCCUIZTZPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one is a synthetic organic compound with diverse applications in scientific research. It boasts a complex molecular structure featuring quinazolinone and oxadiazole moieties, essential for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes:

  • Preparation of the benzo[d][1,3]dioxole derivative.

  • Formation of the oxadiazole ring via cyclization with the appropriate thioamide.

  • Coupling of the oxadiazole moiety with quinazolinone through nucleophilic substitution, often under reflux conditions with a suitable base.

  • Purification using chromatography to isolate the target compound.

Industrial Production Methods

Industrial production may rely on similar synthetic routes but scaled up with optimized reaction conditions. Techniques such as continuous flow synthesis and automated purification are used to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidative reactions, particularly at the benzo[d][1,3]dioxol and oxadiazole rings, resulting in various oxidized derivatives.

  • Reduction: Reduction can occur at the quinazolinone moiety, modifying its functionality and reactivity.

  • Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at positions adjacent to the oxadiazole and quinazolinone rings.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromic acid.

  • Reducing agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: Halogens, alkylating agents.

Major Products Formed

  • Oxidized derivatives of the dioxol and oxadiazole rings.

  • Reduced forms of the quinazolinone moiety.

  • Various substituted products depending on the reagents used.

Scientific Research Applications

2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one has broad applications:

  • Chemistry: Utilized as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe due to its unique structure.

  • Medicine: Explored in drug discovery for its potential therapeutic effects.

  • Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, including:

  • Enzyme inhibition, affecting biochemical pathways.

  • Binding to receptor sites, modulating cellular responses.

  • Interference with nucleic acid synthesis, impacting genetic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzylthio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one

  • 2-(((3-(benzofuran-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one

Highlighting Uniqueness

  • The combination of the benzo[d][1,3]dioxol, oxadiazole, and quinazolinone rings confers unique reactivity and biological activity.

  • The presence of specific substituents (e.g., 2-chlorobenzyl) enhances selectivity in reactions and potential therapeutic applications.

That's a deep dive into the complex and fascinating world of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(2-chlorobenzyl)quinazolin-4(3H)-one!

Properties

IUPAC Name

2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(2-chlorophenyl)methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN4O4S/c26-18-7-3-1-5-16(18)12-30-24(31)17-6-2-4-8-19(17)27-25(30)35-13-22-28-23(29-34-22)15-9-10-20-21(11-15)33-14-32-20/h1-11H,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNJNCCUIZTZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.